(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Overview
Description
JWH 122 8-methylnaphthyl isomer is a synthetic cannabinoid that exhibits high affinities for both central cannabinoid (CB₁) receptors (Kᵢ = 0.69 nM) and peripheral cannabinoid (CB₂) receptors (Kᵢ = 1.2 nM) . It has been detected in commercially available herbal products. Unlike its structural counterpart, JWH 122, the methyl group in this isomer is attached to the naphthyl ring at the 8-position rather than the 4-position .
Preparation Methods
The synthetic routes for JWH 122 8-methylnaphthyl isomer have not been extensively characterized in the literature. it is typically prepared through chemical synthesis using appropriate starting materials. Unfortunately, specific reaction conditions and industrial production methods remain undisclosed.
Chemical Reactions Analysis
Types of Reactions:: JWH 122 8-methylnaphthyl isomer can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These transformations are influenced by the functional groups present in its structure.
Common Reagents and Conditions::Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products:: The specific products formed during these reactions depend on the reaction conditions and the position of the methyl group. Detailed studies on the major products are scarce.
Scientific Research Applications
JWH 122 8-methylnaphthyl isomer’s applications span various scientific fields:
Chemistry: It serves as a model compound for studying cannabinoid receptor interactions.
Biology: Researchers use it to explore the endocannabinoid system and its effects.
Medicine: Although not directly used in medicine, its study contributes to understanding cannabinoid pharmacology.
Industry: Its presence in herbal products highlights the need for quality control and regulation.
Mechanism of Action
The exact mechanism by which JWH 122 8-methylnaphthyl isomer exerts its effects remains elusive. its high affinity for CB₁ and CB₂ receptors suggests potential modulation of the endocannabinoid system.
Comparison with Similar Compounds
JWH 122 8-methylnaphthyl isomer’s uniqueness lies in its distinct methyl group position. Similar compounds include JWH 122 (with the methyl group at the 4-position) and JWH 210 .
Biological Activity
(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as a synthetic cannabinoid, is a compound that mimics the effects of natural cannabinoids found in the cannabis plant. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
The compound's structure is characterized by a naphthalene moiety and an indole ring, contributing to its unique pharmacological profile. Below are its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C25H25NO |
Molecular Weight | 355.5 g/mol |
IUPAC Name | This compound |
InChI Key | NMSMHEOGZBXQDF-UHFFFAOYSA-N |
The primary mechanism of action for this compound involves its interaction with cannabinoid receptors, specifically CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes including pain sensation, mood regulation, and immune response.
Upon binding to these receptors, the compound mimics endogenous cannabinoids, leading to alterations in neurotransmitter release and modulation of pain perception .
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Analgesic Effects:
Studies suggest that synthetic cannabinoids may provide pain relief by acting on the endocannabinoid system. This has implications for chronic pain management and conditions such as arthritis.
2. Anti-inflammatory Properties:
The compound has shown potential in reducing inflammation through its action on CB2 receptors, which are predominantly found in immune cells.
3. Neuroprotective Effects:
Research indicates that synthetic cannabinoids can protect neuronal cells from damage due to oxidative stress, suggesting potential applications in neurodegenerative diseases.
4. Psychoactive Effects:
As a synthetic cannabinoid, it may produce psychoactive effects similar to THC (tetrahydrocannabinol), including euphoria or altered mental states .
Case Studies
Several studies have investigated the effects of synthetic cannabinoids like this compound:
Case Study 1: Pain Management in Chronic Conditions
In a double-blind study involving patients with chronic pain conditions, administration of synthetic cannabinoids resulted in significant reductions in pain scores compared to placebo groups. The findings support the use of such compounds for therapeutic purposes in pain management .
Case Study 2: Neuroprotection in Animal Models
Animal studies demonstrated that this compound could reduce neuronal apoptosis following traumatic brain injury by modulating inflammatory responses through CB2 receptor activation.
Properties
Molecular Formula |
C25H25NO |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
InChI |
InChI=1S/C25H25NO/c1-3-4-7-16-26-17-22(20-13-5-6-15-23(20)26)25(27)21-14-9-12-19-11-8-10-18(2)24(19)21/h5-6,8-15,17H,3-4,7,16H2,1-2H3 |
InChI Key |
NMSMHEOGZBXQDF-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC(=C43)C |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC(=C43)C |
Synonyms |
(8-methylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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